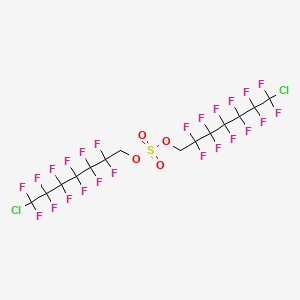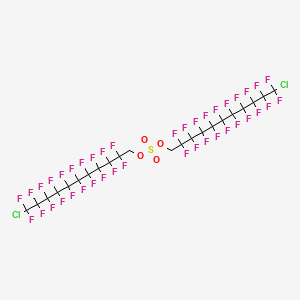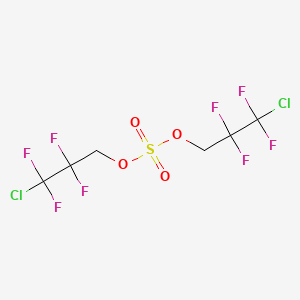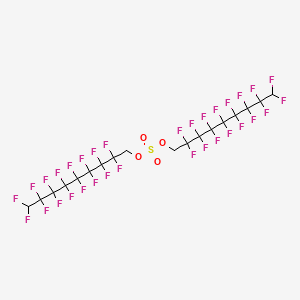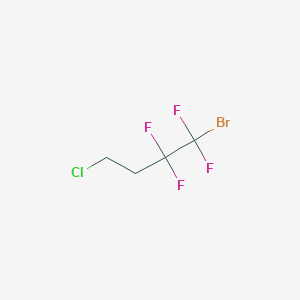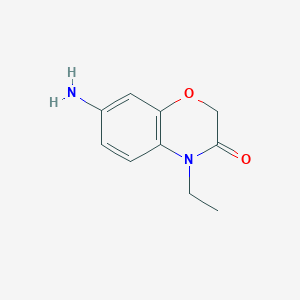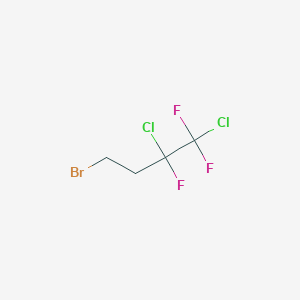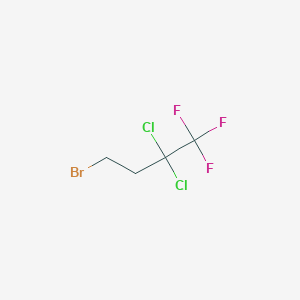![molecular formula C12H10ClN3 B3040799 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline CAS No. 24158-31-4](/img/structure/B3040799.png)
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline
Descripción general
Descripción
The compound “4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline” is a type of pyrazoloquinoline, which is a three-membered azaheterocyclic system composed of a pyrazole and quinoline fragment . The structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines has been evaluated for activity and access to pharmaceutical products . Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis
The molecular structure of 1H-pyrazolo[3,4-b]quinolines is composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The reaction involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-pyrazolo[3,4-b]quinolines are influenced by the substituents on the parent structure . These compounds have been evaluated for their photophysical properties .Aplicaciones Científicas De Investigación
Interferon Inducing Activities
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline and its derivatives have been studied for their interferon-inducing activities. Research by Crenshaw et al. (1976) explored the synthesis and interferon-inducing activities of 137 derivatives, revealing significant findings in this area (Crenshaw, Luke, & Siminoff, 1976).
Synthesis and Chemical Properties
Kim et al. (1990) and Kim, Kurasawa, & Takada (1989) investigated the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline via 1,3-dipolar cycloaddition reaction, contributing to the understanding of the chemical properties and synthesis methods of such compounds (Kim, Kurasawa, Yoshii, Masuyama, Takada, & Okamoto, 1990) (Kim, Kurasawa, & Takada, 1989).
Fluorescence Quenching and Photophysics
Mu et al. (2010) explored the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative, indicating its potential for organic fluorescent materials suitable for light-emitting devices (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010). Additionally, optical absorption measurements and quantum-chemical simulations on various derivatives have been conducted, providing insights into their photophysical properties (Koścień, Sanetra, Gondek, Danel, Wisła, & Kityk, 2003).
Biological Activities
The biological activities of 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline derivatives have been extensively studied. El-Sayed & Aboul‐Enein (2001) synthesized new derivatives and evaluated their antimicrobial activity, showing promising results (El-Sayed & Aboul‐Enein, 2001). Similarly, Jayanna et al. (2013) synthesized novel derivatives and assessed their antibacterial and antioxidant activities, further highlighting the potential biomedical applications of these compounds (Jayanna, Vagdevi, Dharshan, & Kekuda, 2013).
Propiedades
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-b]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-10-11(13)8-5-3-4-6-9(8)14-12(10)16(2)15-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRNUDVGJVDYTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC3=CC=CC=C3C(=C12)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


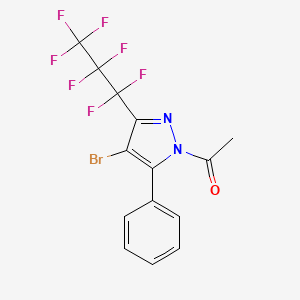
![[(1R,3r,4r)-3-acetoxy-2-fluoro-7,8-dioxabicyclo[3.2.1]octan-4-yl] acetate](/img/structure/B3040722.png)
